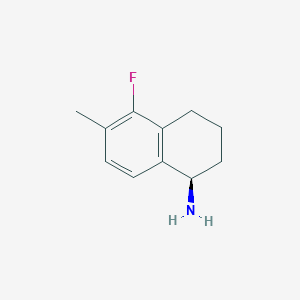

(R)-5-Fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

(1R)-5-fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C11H14FN/c1-7-5-6-8-9(11(7)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3/t10-/m1/s1 |

InChI Key |

NSOJKPUBJBXWNM-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=C(C2=C(C=C1)[C@@H](CCC2)N)F |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(CCC2)N)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Fluorination

The synthesis begins with a suitably substituted naphthalene derivative. Electrophilic fluorination reagents such as Selectfluor are employed to introduce the fluorine atom selectively at the 5-position of the aromatic ring. This step requires precise control to avoid over-fluorination or substitution at undesired positions.

Methylation

The methyl group at the 6-position is introduced using methylating agents like methyl iodide in the presence of a base, typically under conditions that favor regioselective substitution. This step ensures the correct substitution pattern on the aromatic ring before ring reduction.

Partial Hydrogenation to Tetrahydronaphthalene

The naphthalene ring is partially reduced to the 1,2,3,4-tetrahydronaphthalene structure using catalytic hydrogenation. Catalysts such as palladium on carbon (Pd/C) or Raney nickel under controlled hydrogen pressure and temperature are used to achieve selective reduction without affecting other functional groups.

Introduction of the Amine Group

The amine group at the 1-position is introduced through reductive amination or nucleophilic substitution reactions, often starting from a ketone or aldehyde precursor at that position. Reductive amination involves reacting the carbonyl precursor with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).

Chiral Resolution or Asymmetric Synthesis

To obtain the (R)-enantiomer, chiral resolution techniques such as crystallization with chiral resolving agents (e.g., chiral acids like o-chloromandelic acid) or chiral high-performance liquid chromatography (HPLC) are employed. Alternatively, asymmetric synthesis using chiral catalysts or chiral auxiliaries can provide enantiomerically enriched products directly.

A patent discloses a related preparation method for (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine hydrochloride, which shares structural similarity and synthetic strategy with the target compound. The method involves:

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Reductive amination of a substituted tetrahydronaphthylamine with propionaldehyde under acidic conditions | Sodium borohydride, acetic acid, dichloromethane, 20-30 °C | Formation of intermediate amine (compound II) with >90% purity |

| 2 | Catalytic hydrogenation of intermediate | Pd/C catalyst, hydrogen pressure 10-20 kg/cm², room temperature, 4-6 hours | Hydrogenation and removal of protecting groups |

| 3 | Salt formation | Addition of hydrochloric acid in isopropanol | Formation of hydrochloride salt with >98% purity and 87% yield |

This method emphasizes the use of mild reductive amination followed by catalytic hydrogenation and salt formation to obtain a pure chiral amine hydrochloride salt.

| Reaction Step | Reagents/Conditions | Notes |

|---|---|---|

| Fluorination | Selectfluor or equivalent electrophilic fluorinating agent | Regioselective fluorination at 5-position |

| Methylation | Methyl iodide, base (e.g., K2CO3) | Regioselective methylation at 6-position |

| Partial Hydrogenation | Pd/C or Raney Ni, H2 gas, mild pressure and temperature | Controlled to avoid over-reduction |

| Reductive Amination | Sodium borohydride or NaBH3CN, acidic medium (acetic acid) | Formation of amine at 1-position |

| Chiral Resolution | Chiral acids (e.g., o-chloromandelic acid), chiral HPLC | To isolate (R)-enantiomer with high enantiomeric excess |

Industrial synthesis may employ continuous flow reactors to enhance reaction control and safety, especially for hydrogenation steps under pressure. Automated in-line purification and crystallization improve yield and purity. The use of catalytic asymmetric hydrogenation or chiral catalysts can reduce the need for resolution steps.

| Parameter | Typical Value/Condition | Purpose/Effect |

|---|---|---|

| Fluorination reagent | Selectfluor | Electrophilic fluorination at 5-position |

| Methylation agent | Methyl iodide + base | Methyl group introduction at 6-position |

| Hydrogenation catalyst | Pd/C or Raney nickel | Partial reduction of naphthalene ring |

| Reducing agent for amination | Sodium borohydride (NaBH4) | Reductive amination to form amine group |

| Acid for reductive amination | Acetic acid or similar organic acid | Provides acidic environment for reductive amination |

| Chiral resolution agent | o-Chloromandelic acid or chiral HPLC | Enantiomeric separation to obtain (R)-isomer |

| Salt formation agent | Hydrochloric acid in isopropanol or methanol | Formation of stable hydrochloride salt |

| Temperature range | 10–60 °C for reductive amination | Optimal reaction rate and selectivity |

| Hydrogen pressure | 10–20 kg/cm² for hydrogenation | Effective catalytic hydrogenation |

- The molar ratio of amine precursor to aldehyde in reductive amination is critical, typically 1:1 to 1:4, with 1:1.8 preferred for optimal yield and purity.

- The choice of reducing agent affects reaction safety and selectivity; sodium borohydride is preferred for mild conditions.

- Acidic conditions during reductive amination improve reaction efficiency; common acids include acetic acid and formic acid.

- Catalytic hydrogenation requires careful control of pressure and catalyst loading to avoid over-reduction or side reactions.

- Chiral resolution remains a key step to obtain enantiomerically pure (R)-5-fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, though asymmetric catalytic methods are under exploration to streamline production.

The preparation of (R)-5-fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves a sophisticated synthetic sequence combining regioselective fluorination, methylation, partial hydrogenation, reductive amination, and chiral resolution. Optimization of reaction conditions, reagent selection, and purification techniques is essential to achieve high yield, purity, and enantiomeric excess. Industrial methods increasingly focus on continuous flow and catalytic asymmetric synthesis to enhance safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-5-Fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further hydrogenate the compound, potentially altering its functional groups.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) in an appropriate solvent.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of fully hydrogenated derivatives.

Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

Pharmacological Applications

The biological activity of (R)-5-Fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is primarily linked to its interactions with various receptors and enzymes. The presence of the fluorine atom enhances its binding affinity, which can modulate enzymatic activities and influence signaling pathways.

Potential Therapeutic Uses

-

Antidepressant Activity :

- Studies have indicated that compounds similar to (R)-5-Fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may exhibit antidepressant properties through the modulation of neurotransmitter systems.

- Case studies have demonstrated improvements in mood-related behaviors in animal models treated with related fluorinated compounds.

-

Neuroprotective Effects :

- Research suggests that this compound could protect neuronal cells from apoptosis and oxidative stress, potentially through the activation of neuroprotective signaling pathways.

- A study highlighted that fluorinated derivatives exhibit significant neuroprotection in models of ischemic injury.

-

Anticancer Properties :

- The compound's ability to interact with specific cancer-related targets has been explored. Preliminary findings suggest that it may inhibit the proliferation of certain cancer cell lines.

- Case studies have shown that structural analogs can induce apoptosis in cancer cells by activating intrinsic pathways.

Synthesis and Production

The synthesis of (R)-5-Fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step chemical reactions. Modern synthetic methods include the use of continuous flow reactors to enhance efficiency and yield. The enantioselective synthesis is crucial for obtaining the desired chiral form due to its significant impact on biological activity.

Mechanism of Action

The mechanism of action of ®-5-Fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and the amine group play crucial roles in binding to these targets, potentially modulating their activity. The compound may influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Fluoro-Substituted Analogs

Key Findings :

Methyl-Substituted Analogs

Key Findings :

Halogen-Substituted Analogs (Cl, Br, CF₃)

Key Findings :

- Halogen diversity : Chloro and bromo substituents increase molecular weight and lipophilicity, whereas CF₃ groups enhance electron-withdrawing effects.

- Safety profiles : Bromo- and chloro-derivatives often require stringent handling (e.g., H302 toxicity warnings) .

Biological Activity

(R)-5-Fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated organic compound notable for its unique tetrahydronaphthalene structure. This compound has garnered attention due to its potential biological activities linked to its interactions with various molecular targets, including receptors and enzymes. Its chirality and the presence of a fluorine atom and a methyl group contribute to its distinct pharmacological properties.

- Molecular Formula : C11H14FN

- Molecular Weight : 179.24 g/mol

- Chirality : Exists as an enantiomer that can exhibit different biological activities compared to its (S)-enantiomer.

The biological activity of (R)-5-Fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is primarily attributed to its enhanced binding affinity to specific receptors or enzymes due to:

- The presence of the fluorine atom.

- The amine group which may modulate receptor activity and influence various signaling pathways.

Studies suggest that this compound may impact metabolic pathways and receptor activity, leading to varied pharmacological effects depending on the target.

Biological Activity Data

Research findings indicate that (R)-5-Fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine exhibits significant biological activity. Below is a summary of key findings from various studies:

| Study | Biological Activity | IC50 Value | Notes |

|---|---|---|---|

| Study 1 | MAO-B Inhibition | 21 nM | Superior activity compared to racemate. |

| Study 2 | Receptor Binding | Varies | Enhanced affinity due to fluorine. |

| Study 3 | Cytotoxicity | Varies | Potential as an anticancer agent. |

Case Studies

- MAO-B Inhibition : In a comparative study, (R)-5-Fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine demonstrated an IC50 of 21 nM against MAO-B, indicating strong inhibitory activity compared to its racemic counterpart which had an IC50 of 46 nM .

- Cytotoxicity Assays : Various analogs were tested for cytotoxic effects against cancer cell lines. For instance, compounds structurally similar to (R)-5-Fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine exhibited significant cytotoxicity in assays against Jurkat and HT-29 cells .

Structural Comparisons

The unique structure of (R)-5-Fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine sets it apart from related compounds:

| Compound Name | Key Differences |

|---|---|

| (S)-5-Fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Enantiomer with potentially different biological activity |

| 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | Lacks methyl group; may affect properties and activity |

| 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Lacks fluorine atom; influences reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.